molecular formula C13H12BrNOS B14904028 N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide

N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B14904028
M. Wt: 310.21 g/mol
InChI Key: ABAKXZIEGYWPFE-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide is a brominated aromatic acetamide derivative featuring a thiophene ring substituted at the 3-position. This compound belongs to a class of molecules with diverse pharmacological and material science applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .

Properties

Molecular Formula

C13H12BrNOS

Molecular Weight

310.21 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-thiophen-3-ylacetamide

InChI

InChI=1S/C13H12BrNOS/c1-9-2-3-12(11(14)6-9)15-13(16)7-10-4-5-17-8-10/h2-6,8H,7H2,1H3,(H,15,16)

InChI Key

ABAKXZIEGYWPFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2=CSC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide typically involves the following steps:

    Acetylation: The attachment of an acetamide group to the brominated aromatic ring.

    Thiophene Addition: The incorporation of the thiophene ring to the acetamide structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and acetylation reactions, followed by purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: The thiophene ring can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The brominated aromatic ring and thiophene moiety may play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • Thiophen-3-yl substitution may confer distinct electronic properties versus 2-thienyl or acetylated thiophene derivatives, influencing spectroscopic profiles .
Physicochemical Properties

Comparative data on melting points, solubility, and spectroscopic features:

Compound Name Melting Point (°C) Solubility IR/NMR Key Peaks Reference ID
N-(2-Bromo-4-methylphenyl)-2-(thiophen-3-yl)acetamide Not reported Likely poor in polar solvents Expected: C=O (1680–1700 cm⁻¹), Br (600 cm⁻¹)
N-(3-Acetyl-2-thienyl)-2-bromoacetamide (3a) 96–97 Decomposes in DMSO/MeOH C=O (1715 cm⁻¹), Br (610 cm⁻¹)
K306 (SHIP1 Activator) 177–180 Soluble in DMSO Sulfonamide S=O (1150–1250 cm⁻¹)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Not reported Moderate in DCM Thiophene C–H (3100 cm⁻¹)

Key Observations :

  • The decomposition of 3a in DMSO/MeOH contrasts with the stability of K306 in DMSO, highlighting the impact of sulfonamide groups on solubility .
  • Missing melting point data for the target compound suggests a need for further experimental characterization.

Key Observations :

  • Substitution patterns (e.g., bromo vs. methyl groups) significantly influence target selectivity, as seen in FPR2 vs. SHIP1 activation .

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